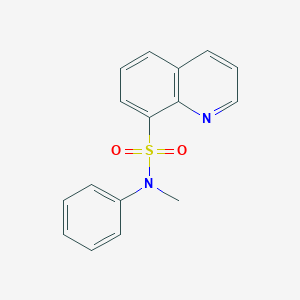
N-methyl-N-phenylquinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-phenylquinoline-8-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPQ and has been found to possess several biological activities that make it a promising candidate for further studies.
Mechanism Of Action
The mechanism of action of N-methyl-N-phenylquinoline-8-sulfonamide involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. MPQ has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects
N-methyl-N-phenylquinoline-8-sulfonamide has been found to possess several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. MPQ has also been found to inhibit the production of inflammatory cytokines, which are responsible for the inflammation associated with various diseases.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using N-methyl-N-phenylquinoline-8-sulfonamide in lab experiments is its ability to selectively target cancer cells. This makes it a promising candidate for the development of cancer treatments. However, one of the limitations of using MPQ in lab experiments is its low solubility in water, which can hinder its efficacy in certain applications.
Future Directions
There are several future directions for the study of N-methyl-N-phenylquinoline-8-sulfonamide. One of the primary areas of research is the development of novel cancer treatments that utilize MPQ. Another area of research is the study of the anti-inflammatory properties of MPQ and its potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-methyl-N-phenylquinoline-8-sulfonamide to determine its potential for clinical use.
Conclusion
N-methyl-N-phenylquinoline-8-sulfonamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to selectively target cancer cells and inhibit the growth of cancer cells make it a promising candidate for further studies. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-methyl-N-phenylquinoline-8-sulfonamide have been discussed in this paper.
Synthesis Methods
The synthesis of N-methyl-N-phenylquinoline-8-sulfonamide involves the reaction of N-methylquinoline-8-sulfonyl chloride with aniline in the presence of a base. This reaction results in the formation of MPQ as a white crystalline solid. The purity of the compound can be determined by using various analytical techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
N-methyl-N-phenylquinoline-8-sulfonamide has been extensively studied for its potential applications in various scientific fields. One of the primary applications of MPQ is in the field of cancer research. It has been found to possess anti-cancer properties by inhibiting the growth of cancer cells. MPQ has also been studied for its anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases.
properties
Product Name |
N-methyl-N-phenylquinoline-8-sulfonamide |
|---|---|
Molecular Formula |
C16H14N2O2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-methyl-N-phenylquinoline-8-sulfonamide |
InChI |
InChI=1S/C16H14N2O2S/c1-18(14-9-3-2-4-10-14)21(19,20)15-11-5-7-13-8-6-12-17-16(13)15/h2-12H,1H3 |
InChI Key |
OVVLEYYTXWUHHN-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[(2-phenyl-1H-indol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B276913.png)
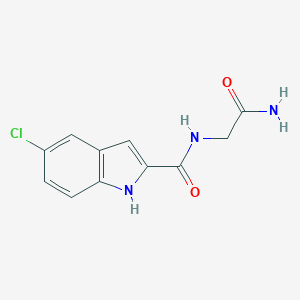
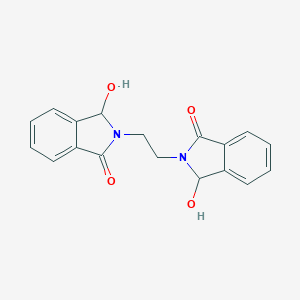
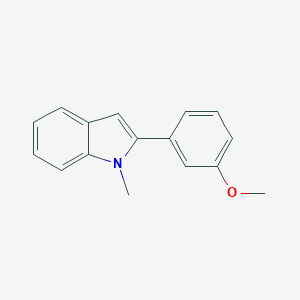
![4-Oxo-4-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B276921.png)
![3-[(1H-indol-3-ylmethyl)sulfanyl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B276922.png)
![N-(4-cyanophenyl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide](/img/structure/B276923.png)
![1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B276924.png)
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B276928.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone](/img/structure/B276929.png)
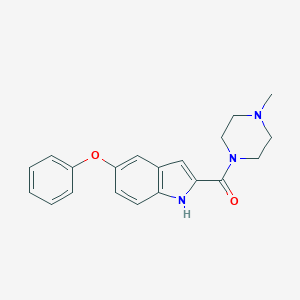
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-(4-phenylpiperazin-1-yl)butane-1,4-dione](/img/structure/B276931.png)
![2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide](/img/structure/B276935.png)
![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B276936.png)